molecular formula C13H15N3O B14914533 n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine

n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine

Katalognummer: B14914533
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: WQRCIKYIIMLWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine is a chemical compound with the molecular formula C13H15N3O. It is a derivative of pyrazin-2-amine, featuring a methoxymethyl group attached to the benzyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with a benzyl halide derivative that contains a methoxymethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the methoxymethyl group attached to the benzyl moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

N-[[2-(methoxymethyl)phenyl]methyl]pyrazin-2-amine

InChI

InChI=1S/C13H15N3O/c1-17-10-12-5-3-2-4-11(12)8-16-13-9-14-6-7-15-13/h2-7,9H,8,10H2,1H3,(H,15,16)

InChI-Schlüssel

WQRCIKYIIMLWJJ-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=CC=C1CNC2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.